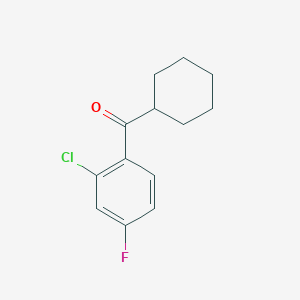

2-Chloro-4-fluorophenyl cyclohexyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJAULSUTIFVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642604 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-33-0 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-4-fluorophenyl Cyclohexyl Ketone

CAS Registry Number: 898769-33-0 Formula: C₁₃H₁₄ClFO Molecular Weight: 240.70 g/mol [1]

Executive Summary

This technical guide analyzes 2-Chloro-4-fluorophenyl cyclohexyl ketone , a specialized halogenated aromatic building block used in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs) and agrochemicals. Its structural significance lies in the "privileged scaffold" combination of a lipophilic cyclohexyl ring and a metabolically robust, di-halogenated phenyl group.

For researchers in medicinal chemistry, this molecule represents a critical intermediate for modulating lipophilicity (LogP) and metabolic stability (via fluorine substitution) in drug candidates targeting G-protein coupled receptors (GPCRs), specifically dopamine and serotonin receptors.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The dual-halogen substitution pattern (2-Cl, 4-F) confers unique electronic properties. The fluorine atom at the para position blocks metabolic hydroxylation (a common clearance pathway), while the ortho chlorine atom introduces steric bulk that forces the carbonyl group out of planarity with the phenyl ring, potentially enhancing selectivity for specific receptor binding pockets.

Table 1: Physicochemical Specifications

| Property | Value | Relevance in Synthesis |

| Appearance | White to pale yellow solid | Purity indicator; yellowing suggests oxidation. |

| Melting Point | 56–60 °C (Typical) | Low MP requires careful temperature control during recrystallization. |

| Boiling Point | ~340 °C (Predicted) | High BP makes distillation difficult; column chromatography preferred. |

| LogP | 4.6 ± 0.3 | High lipophilicity; requires non-polar solvents (Hexane/EtOAc) for extraction. |

| H-Bond Acceptors | 1 (Carbonyl) | Key interaction point for receptor binding. |

| Rotatable Bonds | 2 | Rigid cyclohexyl vs. rotating phenyl-carbonyl bond. |

Synthetic Methodologies

To ensure high regioselectivity and yield, two primary synthetic routes are established. The choice depends on the scale and available starting materials.

Method A: Grignard Addition (High Regiospecificity)

Best for: Laboratory scale (<100g), high purity requirements. Rationale: This method avoids isomer formation common in electrophilic aromatic substitution.

Protocol:

-

Reagent Preparation: Activate Magnesium turnings (1.2 eq) with iodine in dry THF. Add bromocyclohexane dropwise to generate cyclohexylmagnesium bromide.

-

Addition: Cool the Grignard solution to 0°C. Add 2-chloro-4-fluorobenzonitrile (1.0 eq) dissolved in THF dropwise.

-

Mechanistic Note: The nitrile forms a stable imine magnesium salt, preventing over-addition (double alkylation) which is a risk when using acid chlorides.

-

-

Hydrolysis: Quench with aqueous HCl (2M). The acidic hydrolysis converts the intermediate imine salt into the ketone.

-

Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.[2]

Method B: Friedel-Crafts Acylation (Industrial Scale)

Best for: Large scale (>1kg), cost-efficiency. Rationale: Uses cheaper starting materials but requires careful isomer control.

Protocol:

-

Acylating Agent: Convert cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using Thionyl Chloride (SOCl₂).

-

Substrate: 1-Chloro-3-fluorobenzene .

-

Catalyst: Aluminum Chloride (AlCl₃, 1.1 eq).

-

Reaction:

-

Add AlCl₃ to the acid chloride in Dichloromethane (DCM) at 0°C to form the acylium ion.

-

Add 1-chloro-3-fluorobenzene.

-

Regioselectivity Logic: Fluorine is a strong para-director. Chlorine is ortho/para-directing but deactivating. The position para to Fluorine (and ortho to Chlorine) is electronically favored and reinforces the 1,2,4-substitution pattern.

-

-

Quench: Pour onto ice/HCl mixture.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of both synthetic pathways, highlighting the critical intermediates.

Caption: Comparison of Grignard (nucleophilic addition) and Friedel-Crafts (electrophilic substitution) pathways for CAS 898769-33-0.

Applications in Drug Discovery

This molecule serves as a versatile scaffold in two primary areas:

A. Bioisostere for Butyrophenones

The structure mimics the pharmacophore of butyrophenone antipsychotics (e.g., Haloperidol).

-

Modification: The cyclohexyl ring replaces the alkyl chain, increasing rigidity.

-

Effect: This rigidity can enhance binding affinity by reducing the entropic penalty upon binding to dopamine D2 receptors.

B. Precursor to NMDA Receptor Antagonists

Similar to Ketamine (which contains a 2-chlorophenyl ring and a cyclohexanone), this ketone can be derivatized into aryl-cyclohexylamines.

-

Workflow:

-

Reductive Amination: Reaction with methylamine + NaBH₄ yields secondary amines.

-

Alpha-Bromination: Reaction with Br₂ followed by amine substitution yields alpha-amino ketones.

-

Table 2: Functional Derivatization Potential

| Reaction Type | Reagent | Resulting Scaffold | Potential Therapeutic Class |

| Reduction | NaBH₄ / LiAlH₄ | Diaryl/Alkyl Carbinol | Antihistamines / Anticholinergics |

| Reductive Amination | R-NH₂ + NaBH(OAc)₃ | Aryl-cyclohexyl amine | NMDA Antagonists (Dissociative anesthetics) |

| Wittig Reaction | Ph₃P=CH₂ | Styrene derivative | Polymer precursors / Material science |

Safety & Handling (Self-Validating Protocol)

When handling 2-Chloro-4-fluorophenyl cyclohexyl ketone, researchers must assume the hazards associated with halogenated aromatic ketones.

-

Lachrymator Potential: While less volatile than alpha-bromo ketones, the dust can be irritating to mucous membranes. Protocol: Always weigh inside a fume hood.

-

Skin Permeation: The high LogP (4.6) indicates rapid skin absorption. Protocol: Double-glove with Nitrile (minimum 0.11mm thickness).

-

Storage: Store under inert atmosphere (Argon) if possible. Although chemically stable, the ortho-chloro group can undergo slow nucleophilic displacement if exposed to strong bases over time.

References

-

MDPI Molbank. (2024). Synthesis of Halogenated Aryl Imines via Grignard Pathways. (Mechanistic support for Imine-Mg intermediates). Retrieved from [Link]

Sources

Aryl Cyclohexyl Ketones: Foundational Scaffolds for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The aryl cyclohexyl ketone motif is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS). Its unique three-dimensional structure, arising from the combination of a planar aromatic ring and a flexible cyclohexyl group, provides an ideal framework for nuanced interactions with complex biological targets. This guide offers a deep dive into the synthesis, structure-activity relationships (SAR), and critical applications of these versatile building blocks.

Core Synthetic Strategies: Building the Framework

The construction of the aryl cyclohexyl ketone core is primarily achieved through two robust and well-established synthetic methodologies: the Friedel-Crafts acylation and the Grignard reaction. The choice between these methods is often dictated by the availability of starting materials and the desired substitution patterns on both the aryl and cyclohexyl rings.

Friedel-Crafts Acylation: The Electrophilic Aromatic Substitution Approach

The Friedel-Crafts acylation is a powerful method for directly attaching the cyclohexyl ketone moiety to an aromatic ring.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from a cyclohexanecarbonyl chloride or anhydride and a Lewis acid catalyst, attacks the electron-rich aromatic ring.

Mechanism & Rationale:

The most commonly employed Lewis acid catalyst is aluminum chloride (AlCl₃).[2] Its role is to coordinate with the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of the highly electrophilic acylium ion. A stoichiometric amount of the catalyst is typically required because both the starting acyl chloride and the resulting ketone product can form complexes with the Lewis acid.[3]

The choice of solvent is critical; non-polar solvents like dichloromethane or carbon disulfide are often preferred to prevent competition with the aromatic substrate for the catalyst. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

Workflow for Friedel-Crafts Acylation:

Caption: Generalized workflow for the synthesis of aryl cyclohexyl ketones via Friedel-Crafts acylation.

Grignard Reaction: The Nucleophilic Addition Approach

An alternative and highly versatile route involves the reaction of an aryl Grignard reagent with a cyclohexyl-based electrophile.[4] This nucleophilic addition reaction offers flexibility in constructing the carbon-carbon bond between the aryl and cyclohexyl moieties.[5]

Mechanism & Rationale:

In this approach, an arylmagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic cyclohexyl derivative.[6] To prevent the common side reaction where the ketone product is further attacked by another equivalent of the Grignard reagent to form a tertiary alcohol, specialized electrophiles are employed.[4][7] Weinreb amides (N-methoxy-N-methylamides) are particularly effective, as they form a stable, chelated intermediate that resists further addition until a hydrolytic workup.[4]

This method is advantageous when dealing with sensitive functional groups on the aromatic ring that might not be compatible with the harsh conditions of the Friedel-Crafts reaction. Strict anhydrous conditions are paramount for the success of any Grignard reaction, as the organomagnesium reagent is highly reactive with water.[5]

Structure-Activity Relationship (SAR) Insights

The aryl cyclohexyl ketone scaffold is a key component of many CNS-active compounds, most notably the arylcyclohexylamine class of dissociative anesthetics, which includes phencyclidine (PCP) and ketamine.[8][9] SAR studies on these and related compounds have provided invaluable insights for drug design.[10]

| Modification Site | Structural Change | Impact on Biological Activity (NMDA Receptor Antagonism) | Reference |

| Aryl Ring | Replacement of phenyl with thienyl | Increased PCP-like activity | [11] |

| Addition of a halogen (e.g., chlorine in ketamine) | Modulates potency and metabolic stability | [9] | |

| Cyclohexyl Ring | Hydroxylation | Decreased potency and efficacy | [11] |

| Methylation | Reduced potency, but not efficacy | [11] | |

| Ring integrity | Maintained for NMDA receptor antagonism | [9] | |

| Amine Group (in Arylcyclohexylamines) | Replacement of piperidine with pyrrolidine or morpholine | Decreased potency | [11] |

| N-alkyl substitutions (methyl, ethyl) | Decreased potency, but not efficacy | [11] |

These SAR findings highlight the sensitivity of biological activity to subtle structural modifications. For instance, the size and nature of the aromatic ring, as well as substitutions on the cyclohexyl and amine moieties, all play a crucial role in modulating the potency and efficacy of these compounds.[11]

Applications in Medicinal Chemistry: Beyond Anesthetics

While the historical significance of aryl cyclohexyl ketones is rooted in the development of anesthetics like ketamine, the scaffold's utility extends to a broader range of therapeutic areas.[8] The structural motif is being explored for its potential in treating depression, neurodegenerative diseases, and other CNS disorders.[12] The ability to fine-tune the physicochemical properties of the molecule by modifying the aryl and cyclohexyl rings allows medicinal chemists to optimize for blood-brain barrier penetration and target engagement.[12]

Furthermore, the ketone functionality itself serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, allowing for the generation of diverse libraries of compounds for high-throughput screening. For example, reduction of the ketone can yield secondary alcohols, while reductive amination can lead to the corresponding amines, opening up a vast chemical space for drug discovery.

Experimental Protocol: Synthesis of (4-Methoxyphenyl)(cyclohexyl)methanone via Friedel-Crafts Acylation

This protocol describes a representative synthesis of an aryl cyclohexyl ketone using the Friedel-Crafts acylation.

Materials:

-

Anisole (4-methoxybenzene)

-

Cyclohexanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve anisole (1.0 equivalent) and cyclohexanecarbonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction: Add the anisole/cyclohexanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Continue adding HCl until all the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure (4-methoxyphenyl)(cyclohexyl)methanone.

Diagram of Synthetic Transformation:

Caption: Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride.

Challenges and Future Directions

While the synthesis of aryl cyclohexyl ketones is well-established, challenges remain, particularly in achieving regioselectivity with polysubstituted aromatic rings and in developing more environmentally benign catalytic systems.[13] Future research will likely focus on the use of solid acid catalysts to replace stoichiometric Lewis acids, enhancing the green chemistry profile of these reactions.[13]

From a medicinal chemistry perspective, the exploration of novel bioisosteres for the cyclohexyl ring and the investigation of this scaffold in new therapeutic areas beyond CNS disorders represent exciting avenues for future drug discovery efforts. The inherent versatility and synthetic tractability of aryl cyclohexyl ketone building blocks ensure their continued importance in the development of next-generation therapeutics.

References

- Benchchem. Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.

- National Library of Medicine. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons.

- Benchchem. The Photochemical Landscape of Aryl Cyclopropyl Ketones: A Technical Guide for Researchers.

- ACS Publications. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

National Library of Medicine. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Available from: [Link]

-

ResearchGate. NaH Catalyzed Synthesis of Pentasubstituted Cyclohexanol from Aryl Methyl Ketone and Aromatic Aldehyde. Available from: [Link]

-

Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]

- Wax Studios. Grignard Reaction With Ketone.

- Oreate AI Blog. Unlocking the Secrets of Friedel-Crafts Acylation: Crafting Aromatic Ketones.

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. Available from: [Link]

-

ResearchGate. Aryl ketone catalyzed carboxylation of cyclohexane under UV light. Available from: [Link]

-

National Library of Medicine. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

-

National Library of Medicine. Synthesis of ketones from biomass-derived feedstock. Available from: [Link]

-

Taylor & Francis Online. Arylcyclohexylamines – Knowledge and References. Available from: [Link]

-

MDPI. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Available from: [Link]

-

ResearchGate. In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. Available from: [Link]

- Journal of Pharma Insights and Research. Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article.

-

National Library of Medicine. Design, synthesis, and cytotoxicity of novel 3-arylidenones derived from alicyclic ketones. Available from: [Link]

-

ACS Publications. Electrochemical Radical Addition-Initiated Ring-Opening/Functionalization of 2-Alkylidenecyclobutanols toward γ,δ-Unsaturated Ketone Synthesis. Available from: [Link]

-

Waseda University. A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Available from: [Link]

-

ResearchGate. Structure-Activity Relationships: Theory, Uses and Limitations. Available from: [Link]

-

Cell Press. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Available from: [Link]

-

MDPI. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Available from: [Link]

-

Domainex. CNS Drug Discovery | Physicochemical optimisation. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Unlocking the Secrets of Friedel-Crafts Acylation: Crafting Aromatic Ketones - Oreate AI Blog [oreateai.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. wax-studios.com [wax-studios.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 13. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

Solubility Profiling and Process Optimization: 2-Chloro-4-fluorophenyl Cyclohexyl Ketone

[1]

Executive Summary

2-Chloro-4-fluorophenyl cyclohexyl ketone (CAS: 98159-46-7 / 898769-33-0) is a pivotal electrophilic intermediate used primarily in the manufacture of atypical antipsychotics such as Risperidone and Paliperidone .[1] Its downstream conversion typically involves oximation followed by cyclization to form the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole scaffold.[1]

Understanding the solubility landscape of this ketone is non-negotiable for process chemists aiming to:

-

Maximize Yield: During the Friedel-Crafts acylation or Grignard coupling steps.

-

Control Purity: By selecting appropriate solvent/anti-solvent systems for crystallization (rejecting des-halo or regioisomeric impurities).[1]

-

Ensure Safety: By replacing hazardous chlorinated solvents (e.g., Dichloromethane) with greener alternatives (e.g., 2-MeTHF or Ethyl Acetate) where thermodynamics permit.[1]

This guide synthesizes physicochemical data with field-proven experimental protocols to establish a robust solubility profile.

Physicochemical Profile & Structural Analysis[1][2][3]

The solubility behavior of 2-Chloro-4-fluorophenyl cyclohexyl ketone is dictated by its lipophilic cyclohexyl ring and the electron-withdrawing halogenated phenyl ring.[1]

| Property | Value / Characteristic | Process Implication |

| Molecular Formula | C₁₃H₁₄ClFO | -- |

| Molecular Weight | 240.70 g/mol | -- |

| Physical State | Low-melting solid / Viscous Oil | Often handled as a melt or solution; crystallization requires precise T-control.[1] |

| LogP (Predicted) | ~4.3 | Highly lipophilic; negligible water solubility.[1] |

| H-Bond Donors | 0 | Aprotic; relies on dipole-dipole and Van der Waals interactions.[1] |

| H-Bond Acceptors | 1 (Carbonyl oxygen) | Good solubility in protic solvents (Alcohols) via H-bonding.[1] |

Structural Solubility Logic

Solubility Landscape

Note: The following classifications are derived from process patent literature and standard solubility parameters for halogenated diaryl/alkyl ketones.

A. High Solubility Solvents (Process Solvents)

These solvents are ideal for reaction media and initial dissolution.[1]

-

Dichloromethane (DCM): Excellent solubility (>500 mg/mL).[1] Often used in Friedel-Crafts synthesis but discouraged in final processing due to genotoxicity concerns.[1]

-

Toluene: High solubility.[1] Preferred for azeotropic removal of water during subsequent oximation steps.[1]

-

Ethyl Acetate / THF: Good solubility.[1] Useful for extraction and intermediate handling.[1]

B. Temperature-Dependent Solvents (Crystallization Media)

These solvents exhibit a steep solubility curve (high solubility at reflux, low at

-

Isopropanol (IPA): The industry standard for crystallizing this class of intermediates.[1] Moderate solubility at 25°C; high at 80°C.[1]

-

Acetonitrile (ACN): Often used in the subsequent alkylation step; acts as a good solvent for the ketone but a poor solvent for polar inorganic byproducts.[1]

-

Methanol/Ethanol: Good solubility, but may require water as an anti-solvent to force high-yield precipitation.[1]

C. Anti-Solvents (Yield Maximization)

Experimental Protocols for Solubility Determination

Method A: Dynamic Laser Monitoring (Dynochem / Crystal16)

Best for generating full polythermal solubility curves quickly.[1]

-

Preparation: Weigh precise amounts of ketone (e.g., 50, 100, 200 mg) into 4 separate vials.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., IPA) to each vial.[1]

-

Heating Ramp: Heat at 1.0°C/min with stirring (700 rpm) until the solution becomes clear (transmissivity = 100%). Record

.[1] -

Cooling Ramp: Cool at 0.5°C/min until particles are detected (transmissivity drops). Record

(Metastable limit).[1] -

Data Processing: Plot Concentration (mg/mL) vs. Temperature (

) to generate the saturation curve.

Method B: Static Gravimetric Method (Shake-Flask)

Best for confirming equilibrium solubility at a fixed temperature (e.g., 25°C).[1]

-

Saturation: Add excess ketone to 10 mL of solvent in a jacketed vessel at 25°C.

-

Equilibration: Stir for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm pre-heated syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (or quantify via HPLC against a standard).

-

Calculation:

Thermodynamic Modeling

To predict solubility (

- : Mole fraction solubility of the ketone.[1]

- : Absolute temperature (K).[1]

-

: Empirical parameters derived from Method A data.

-

Interpretation: If

is positive and large, solubility is highly sensitive to temperature, indicating a high enthalpy of solution (

-

Process Workflows (Visualized)

Diagram 1: Solubility Measurement Logic

This workflow illustrates the decision matrix for selecting the appropriate solubility measurement technique based on the development stage.

Caption: Decision logic for selecting solubility determination methods based on material availability and process goals.

Diagram 2: Crystallization & Purification Strategy

This diagram details the purification logic using the solubility properties of the ketone.[1]

Caption: Standard purification workflow leveraging temperature-dependent solubility in alcoholic or aromatic solvents.

References

-

Synthesis of Risperidone Intermediates

-

Chemical Properties & Safety Data

-

Process Chemistry of Benzisoxazoles

-

Solvent Selection Guide

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 3. ossila.com [ossila.com]

- 4. echemi.com [echemi.com]

- 5. 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole,1246814-74-3 - LookChemical.com [lookchemical.com]

- 6. 2-CHLOROPHENYL CYCLOHEXYL KETONE CAS#: 58139-10-9 [m.chemicalbook.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. 4-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11579456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Safety Data Sheet (SDS) for 2-Chloro-4-fluorophenyl cyclohexyl ketone

As a Senior Application Scientist, this guide provides an in-depth technical overview of the anticipated safety considerations for 2-Chloro-4-fluorophenyl cyclohexyl ketone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document has been constructed by synthesizing data from structurally analogous chemicals to provide a robust framework for safe handling and use in a research and drug development setting. The principles of chemical reactivity and toxicological profiles of related ketones, chlorinated, and fluorinated aromatic compounds form the basis of these recommendations.

Compound Identification and Structural Analogy

Chemical Name: 2-Chloro-4-fluorophenyl cyclohexyl ketone

Molecular Formula: C₁₃H₁₄ClFO

Molecular Weight: 240.70 g/mol [1]

Rationale for Analog-Based Assessment:

Due to the novelty of 2-Chloro-4-fluorophenyl cyclohexyl ketone, a dedicated toxicological and safety profile is not yet established. Therefore, this guide is built upon the known properties of structurally related compounds. The primary analogs considered are:

-

Cyclohexanone: For hazards associated with the cyclohexyl ketone moiety.[2][3]

-

Cyclohexyl phenyl ketone: To understand the influence of a phenyl group attached to the carbonyl.[4]

-

4-Chlorophenyl cyclohexyl ketone: To assess the impact of a chloro-substitution on the phenyl ring.[5]

-

4-Chlorophenyl cyclopropyl ketone & Cyclopropyl 2-(4-fluorophenyl)ethyl ketone: For insights into the hazards of halogenated phenyl ketones.[6][7]

-

2-Chloro-4'-fluoroacetophenone: To consider the effects of both chloro and fluoro substitutions on a phenyl ketone.[8]

This approach allows for a comprehensive, albeit predictive, assessment of the potential hazards.

Hazard Identification and Classification

Based on the analysis of analogous compounds, 2-Chloro-4-fluorophenyl cyclohexyl ketone is anticipated to possess the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Physicochemical Properties and Reactivity

While specific experimental data for 2-Chloro-4-fluorophenyl cyclohexyl ketone is unavailable, the following table outlines the expected and known properties of its structural analogs.

| Property | Cyclohexanone | 4-Chlorophenyl cyclohexyl ketone | 2-Chloro-4'-fluoroacetophenone | Anticipated for 2-Chloro-4-fluorophenyl cyclohexyl ketone |

| Molecular Weight ( g/mol ) | 98.14 | 222.71[5] | 172.58[8] | 240.70[1] |

| Appearance | Clear, colorless to pale yellow liquid[2] | Solid | Solid | Likely a solid or high-boiling point liquid |

| Boiling Point (°C) | 155.6 | Decomposes | 245-247 | High |

| Flash Point (°C) | 44 | >112[4] | 113 | High |

| Solubility | Slightly soluble in water | Insoluble in water | Insoluble in water | Expected to be insoluble in water |

Reactivity and Incompatibilities:

-

Oxidizing Agents: Reacts with strong oxidizing agents.[2][4]

-

Strong Acids and Bases: May react with strong acids and bases.

-

Conditions to Avoid: Avoid generation of dust if a solid. Keep away from heat, sparks, and open flames.[6]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial to minimize exposure. The following workflow and PPE are mandatory.

Experimental Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of 2-Chloro-4-fluorophenyl cyclohexyl ketone.

Personal Protective Equipment (PPE) Requirements

| PPE Category | Item | Specifications and Recommendations |

| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |

| Skin Protection | Gloves | Handle with chemical-impermeable gloves. Nitrile gloves may not be suitable for prolonged contact with ketones; consider using butyl or fluoroelastomer gloves.[6] Gloves must be inspected before use. |

| Protective Clothing | Wear a fire/flame-resistant lab coat.[6] | |

| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. |

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill and Leak Procedures

In case of a spill, the following protocol should be initiated immediately.

Caption: Emergency protocol for spills of 2-Chloro-4-fluorophenyl cyclohexyl ketone.

-

Evacuate: Evacuate personnel to a safe area.[6]

-

Ignition Sources: Remove all sources of ignition.[6]

-

Ventilate: Ventilate the area of the spill.

-

PPE: Wear appropriate personal protective equipment, including respiratory protection.

-

Containment: Contain the spill using an inert absorbent material such as sand or vermiculite.[6]

-

Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[6]

-

Disposal: All waste materials must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[6]

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[4]

-

Store away from incompatible materials, particularly strong oxidizing agents.[4]

Disposal:

-

Dispose of this chemical and its container as hazardous waste.

-

Do not allow the product to enter drains.[9]

-

All disposal practices must be in compliance with all federal, state, and local regulations.

Toxicological Information

While no specific toxicological data exists for 2-Chloro-4-fluorophenyl cyclohexyl ketone, the following effects are anticipated based on its analogs:

-

Acute Effects: Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[4] Inhalation can lead to respiratory tract irritation.[4] Skin and eye contact will likely cause irritation.[4]

-

Chronic Effects: Long-term exposure data is not available. However, chronic exposure to related halogenated aromatic compounds can have effects on the liver and kidneys.

References

- New Jersey Department of Health. (2010, February). Hazardous Substance Fact Sheet: Cyclohexanone.

- Cole-Parmer. (2006, May 12). Material Safety Data Sheet - Cyclohexyl phenyl ketone.

- BenchChem. (2025). Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.

-

Umpierrez, G. E., & Kitabchi, A. E. (2003). Diabetic ketoacidosis and hyperglycemic hyperosmolar state. PMC. Retrieved from [Link].

-

PubChem. (n.d.). 4-Chlorophenyl cyclohexyl ketone. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link].

- Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Chlorophenyl cyclopropyl ketone.

- Japan Chemical Industry Association. (2012, August 12). Product Safety Summary for Cyclohexanone.

- Children's Hospital of Orange County. (n.d.). Diabetic Ketoacidosis (DKA) Emergency Department 2 Bag System Care Guideline.

- ChemScene. (n.d.). 3-Chloro-4-fluorophenyl cyclohexyl ketone.

-

MDPI. (2022, June 17). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Retrieved from [Link].

- Alberta Health Services. (2020, October). Diabetic Ketoacidosis Pediatric Emergency Order Set.

- Merck. (2026, February 16). SAFETY DATA SHEET.

- Environmental Protection Agency. (2025, October 15). 2-[(4-Chlorophenyl)thio]cyclohexanone Properties.

- Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.

- Goguen, J., & Gilbert, J. (2018). Hyperglycemic Emergencies in Adults. Canadian Journal of Diabetes, 42, S109-S114.

- ECHEMI. (n.d.). 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE.

-

U.S. Food and Drug Administration. (2015, December 4). FDA revises labels of SGLT2 inhibitors for diabetes to include warnings about too much acid in the blood and serious urinary tract infections. Retrieved from [Link].

- MedchemExpress.com. (2026, January 26). Safety Data Sheet.

-

PubChem. (n.d.). 2-Chloro-4'-fluoroacetophenone. Retrieved from [Link].

-

Olson, K. R. (Ed.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. nj.gov [nj.gov]

- 3. jcia-bigdr.jp [jcia-bigdr.jp]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11579456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: Synthesis of 2-Chloro-4-fluorophenyl Ketones via Grignard Reaction with 2-Chloro-4-fluorobenzonitrile

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of substituted 2-chloro-4-fluorophenyl ketones through the Grignard reaction with 2-chloro-4-fluorobenzonitrile. Fluorinated ketone moieties are critical pharmacophores in modern drug discovery and agrochemical development. This document elucidates the underlying mechanistic principles, addresses key chemoselectivity challenges posed by the halogenated substrate, and outlines robust, field-proven experimental procedures. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile carbon-carbon bond-forming reaction for the synthesis of high-value intermediates.

Introduction: Strategic Importance and Synthetic Challenge

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. Ketones derived from 2-chloro-4-fluorobenzonitrile are valuable building blocks for a wide range of biologically active compounds. The Grignard reaction offers a direct and efficient pathway to these intermediates by forming a new carbon-carbon bond at the nitrile carbon.[1][2]

However, the substrate itself, 2-chloro-4-fluorobenzonitrile, presents a significant chemoselectivity challenge. The molecule contains three potential electrophilic sites: the nitrile carbon, the carbon atom bonded to chlorine, and the carbon atom bonded to fluorine. A successful synthesis hinges on directing the nucleophilic Grignard reagent to attack the nitrile exclusively, avoiding undesirable side reactions such as magnesium-halogen exchange. This guide provides the expertise to navigate these challenges and achieve high-yield, selective transformations.

Mechanistic Principles and Chemoselectivity Control

The reaction of a Grignard reagent with a nitrile proceeds via a two-stage mechanism: nucleophilic addition followed by acidic hydrolysis.[3]

-

Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent (R-MgX) renders the carbon atom strongly nucleophilic.[4] This nucleophile attacks the electrophilic carbon of the nitrile group, breaking the C≡N pi bond and forming a stable, negatively charged imine-magnesium salt intermediate.[5] A crucial feature of this mechanism is that the reaction effectively halts at this stage; the negatively charged imine salt is resistant to a second nucleophilic attack by another equivalent of the Grignard reagent.[3][5]

-

Acidic Workup and Hydrolysis: The addition of aqueous acid in the workup step protonates the imine salt, generating a neutral imine. This imine is rapidly hydrolyzed under acidic conditions to yield the final ketone product and ammonia.[2]

Figure 1: General mechanism of Grignard reaction with a nitrile.

Causality of Chemoselectivity

The primary synthetic challenge is to prevent the Grignard reagent from reacting with the C-Cl or C-F bonds via a magnesium-halogen exchange reaction. The success of the desired reaction pathway is governed by several factors:

-

Relative Electrophilicity: The nitrile carbon is highly electrophilic due to the strong electron-withdrawing effect of the triply-bonded nitrogen atom, making it a prime target for nucleophilic attack.

-

Halogen Exchange Reactivity: Magnesium-halogen exchange is a known process, with reactivity generally following the trend I > Br > Cl >> F.[6][7] The C-Cl bond is significantly less reactive towards exchange than C-Br or C-I bonds, and the C-F bond is largely inert under these conditions. Standard Grignard addition protocols, particularly at controlled temperatures, strongly favor nucleophilic addition to the nitrile over the slower halogen exchange with the chloride.

-

Reaction Conditions: The use of specific "turbo-Grignard" reagents like i-PrMgCl·LiCl or elevated temperatures can facilitate magnesium-halogen exchange.[8] Therefore, for this substrate, it is critical to use standard Grignard reagents and maintain controlled temperatures to ensure selectivity for nitrile addition.

Critical Experimental Parameters

Mastery of the following parameters is essential for a successful and reproducible reaction.

| Parameter | Recommendation | Rationale & Expert Insights |

| Reagent Quality | Use freshly prepared or recently titrated Grignard reagents. Ensure 2-chloro-4-fluorobenzonitrile is pure and dry. | Grignard reagents degrade on storage. Accurate concentration is key for stoichiometry. Moisture in the substrate will quench the Grignard reagent. |

| Solvent System | Anhydrous diethyl ether or tetrahydrofuran (THF). | Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols, forming an alkane and terminating the reaction.[9][10] Ethereal solvents stabilize the Grignard reagent. |

| Stoichiometry | 1.1 to 1.5 equivalents of Grignard reagent per equivalent of nitrile. | A slight excess ensures complete consumption of the starting nitrile. A large excess can complicate purification and is unnecessary as double addition does not occur.[3] |

| Temperature | Initial addition at 0 °C, followed by stirring at room temperature or gentle reflux. | The reaction is exothermic. Slow addition at 0 °C allows for controlled heat dissipation, preventing side reactions. Subsequent warming ensures the reaction proceeds to completion. |

| Reaction Catalyst | Zinc Chloride (ZnCl₂) (Optional, 10-20 mol%). | For less reactive or sterically hindered Grignard reagents, catalytic amounts of ZnCl₂ can significantly improve reaction rates and yields by forming a more reactive organozinc species in situ.[11] |

| Workup | Slow, dropwise addition of the reaction mixture to a cold, saturated aqueous NH₄Cl solution or dilute HCl. | A controlled quench is critical for safety. Acidic workup is necessary to hydrolyze the imine intermediate to the final ketone product. |

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of (2-chloro-4-fluorophenyl)(phenyl)methanone as a representative example.

Figure 2: Standard experimental workflow for the Grignard reaction.

Protocol 1: Synthesis of (2-Chloro-4-fluorophenyl)(phenyl)methanone

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-Chloro-4-fluorobenzonitrile | C₇H₃ClFN | 155.56 | 1.56 g | 10.0 |

| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | 12.0 mL | 12.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aq. NH₄Cl | NH₄Cl | - | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Flame-dry all glassware under vacuum and allow it to cool to room temperature under the inert atmosphere.[10]

-

Reagent Preparation: Dissolve 2-chloro-4-fluorobenzonitrile (1.56 g, 10.0 mmol) in 30 mL of anhydrous THF and add it to the reaction flask via cannula.

-

Grignard Addition: Add a 1.0 M solution of phenylmagnesium bromide in THF (12.0 mL, 12.0 mmol) to the dropping funnel. Cool the reaction flask to 0 °C using an ice-water bath. Add the Grignard reagent dropwise to the stirred nitrile solution over 20-30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction mixture will typically become a thick slurry.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting nitrile.

-

Quenching: In a separate beaker, cool 50 mL of saturated aqueous ammonium chloride solution in an ice bath. While stirring vigorously, slowly pour the reaction mixture into the cold quenching solution. Caution: The quench is exothermic.

-

Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[12]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure (2-chloro-4-fluorophenyl)(phenyl)methanone.

Expected Outcomes and Troubleshooting

| Grignard Reagent | Expected Product | Typical Yield Range |

| Methylmagnesium Bromide | 1-(2-Chloro-4-fluorophenyl)ethan-1-one | 75-90% |

| Ethylmagnesium Bromide | 1-(2-Chloro-4-fluorophenyl)propan-1-one | 70-85% |

| Phenylmagnesium Bromide | (2-Chloro-4-fluorophenyl)(phenyl)methanone | 80-95% |

| Vinylmagnesium Bromide | (2-Chloro-4-fluorophenyl)(vinyl)methanone | 65-80% |

Troubleshooting Common Issues:

-

Reaction Fails to Initiate: Ensure all glassware is scrupulously dry and the reaction is under a positive pressure of inert gas. A small crystal of iodine can be added to activate the magnesium surface if preparing the Grignard reagent in situ.[12]

-

Low Yield: This is often due to impure or degraded Grignard reagent, or the presence of moisture. Always use freshly prepared or titrated Grignard solutions and anhydrous solvents.

-

Recovery of Starting Material: The reaction may be too slow. Consider increasing the reaction time, gently warming the mixture to reflux, or adding a catalyst such as ZnCl₂.[11]

Safety Considerations

-

Grignard Reagents: Are highly reactive, pyrophoric (especially in concentrated form), and react violently with water. Handle exclusively under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use only in a well-ventilated chemical fume hood, away from ignition sources.

-

Quenching: The workup procedure is highly exothermic. Perform the quench slowly and with adequate cooling to control the release of heat and prevent splashing.

References

-

Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile? Krayonnz. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]

-

JoVE. (2025). Nitriles to Ketones: Grignard Reaction. [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Department of Chemistry. [Link]

-

Vaia. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. [Link]

-

Chemistry LibreTexts. (2025). 6.6: Chemistry of Nitriles. [Link]

-

Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone. [Link]

-

Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

-

Quora. (2018). What is the reaction of Grignard reagent with nitriles?[Link]

-

Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. [Link]

-

Royal Society of Chemistry. (n.d.). Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. Chemical Communications. [Link]

-

Organic Chemistry Tutor (YouTube). (2024). Grignard Reaction of Nitriles EXPLAINED![Link]

-

National Center for Biotechnology Information. (n.d.). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. PMC. [Link]

-

Royal Society of Chemistry. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science. [Link]

-

ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]

- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

-

ACS Publications. (2023). Minimal Theoretical Description of Magnesium Halogen Exchanges. Organometallics. [Link]

-

HETEROCYCLES. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. [Link]

-

University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. [Link]

- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

University of Massachusetts Amherst. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

-

Myers Research Group, Harvard University. (n.d.). Magnesium-Halogen Exchange. [Link]

-

Grignard Synthesis of Triphenylmethanol. (n.d.). [Link]

-

University of Hawai'i at Mānoa. (n.d.). 1. Grignard Reaction. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. [Link]

-

Patsnap. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]

-

JETIR Research Journal. (2024). A review article on Grignard reaction. [Link]

Sources

- 1. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. vaia.com [vaia.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. quora.com [quora.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Using 2-Chloro-4-fluorophenyl cyclohexyl ketone as a pharmaceutical intermediate

Application Note: 2-Chloro-4-fluorophenyl Cyclohexyl Ketone (CAS 898769-33-0) as a Privileged Scaffold in CNS and Metabolic Drug Discovery

Executive Summary

The pursuit of novel therapeutics increasingly relies on chemical building blocks that navigate the complex intersection of target affinity, metabolic stability, and physicochemical viability. 2-Chloro-4-fluorophenyl cyclohexyl ketone (CAS 898769-33-0) has emerged as a highly versatile pharmaceutical intermediate. This application note details the mechanistic rationale for utilizing this specific scaffold and provides validated protocols for its conversion into advanced Active Pharmaceutical Ingredients (APIs), specifically targeting Nociceptin/Orphanin FQ (NOP) receptor modulators and CYP51-targeted azole antifungals.

Mechanistic Rationale: Escaping Flatland & Halogen Tuning

The structural architecture of 2-Chloro-4-fluorophenyl cyclohexyl ketone offers two profound advantages in medicinal chemistry:

-

High Fraction of

Carbons ( -

Strategic Halogenation: The 2-chloro-4-fluoro substitution pattern is not arbitrary. The para-fluorine atom effectively blocks CYP450-mediated aromatic hydroxylation, a common metabolic liability. Concurrently, the ortho-chlorine atom introduces severe steric hindrance. This forces the aromatic ring out of coplanarity with the carbonyl and cyclohexyl groups, locking the molecule into a specific dihedral conformation that enhances target-pocket specificity.

Caption: Divergent synthetic workflow utilizing 2-Chloro-4-fluorophenyl cyclohexyl ketone for CNS and antifungal APIs.

Application I: Synthesis of Nociceptin (NOP) Receptor Modulators

Substituted cyclohexyl compounds are heavily utilized in the development of NOP receptor inhibitors, which are investigated for neurological, cognitive, and pain disorders [2]. The ketone moiety serves as the primary reactive handle to introduce basic amine pharmacophores via reductive amination.

Because the ketone is flanked by a bulky cyclohexyl group and an ortho-substituted phenyl ring, standard reductive amination conditions (e.g., NaBH(OAc)3 in DCE) often fail due to the inability to form the intermediate imine. To overcome this causality, Titanium(IV) isopropoxide (

NOP Receptor Pharmacological Pathway

When successfully functionalized, these cyclohexyl-aryl derivatives bind to the NOP receptor, a G-protein coupled receptor (GPCR) that triggers a specific downstream cascade.

Caption: Downstream signaling cascade of the NOP receptor modulated by cyclohexyl-aryl derivatives.

Protocol 1: Titanium-Mediated Reductive Amination

Objective: Conversion of the ketone to a substituted secondary/tertiary amine.

-

Imine Formation: Charge a flame-dried Schlenk flask with 2-Chloro-4-fluorophenyl cyclohexyl ketone (1.0 equiv) and the target primary/secondary amine (1.2 equiv) under an argon atmosphere.

-

Lewis Acid Addition: Add anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Syringe in

(2.0 equiv). -

Thermal Driving: Stir the reaction mixture at 65 °C for 16 hours. Causality: The elevated temperature and titanium coordination are strictly required to overcome the steric repulsion between the ortho-chlorine and the incoming amine.

-

Reduction: Cool the mixture to 0 °C. Slowly add a solution of Sodium borohydride (

) (1.5 equiv) in anhydrous ethanol. Stir at room temperature for 4 hours. -

Self-Validating Quench: Quench the reaction by adding 1M aqueous NaOH (equal to the volume of THF). Validation Check: A thick, white precipitate of

must form immediately. This confirms the complete hydrolysis of the titanium complex, which is critical to prevent severe emulsion formation during the extraction phase. -

Isolation: Filter the suspension through a pad of Celite, washing with Ethyl Acetate (EtOAc). Separate the organic layer, wash with brine, dry over

, and concentrate in vacuo. Purify via silica gel chromatography.

Application II: Synthesis of Triazole Antifungals

The ketone can also be elaborated into a tertiary alcohol containing a 1,2,4-triazole ring—a classic pharmacophore for inhibiting lanosterol 14

Using trimethylsulfoxonium iodide (generating a sulfoxonium ylide) rather than trimethylsulfonium iodide is imperative. The sulfoxonium ylide is softer and less reactive, allowing for thermodynamically controlled, stereoselective methylene transfer to the highly congested ketone without forming unwanted oxetane byproducts.

Quantitative Optimization Data

The efficiency of the epoxidation is highly dependent on the base and solvent matrix. Table 1 summarizes the optimization parameters for this specific intermediate.

Table 1: Optimization of Corey-Chaykovsky Epoxidation of 2-Chloro-4-fluorophenyl cyclohexyl ketone

| Ylide Precursor | Base | Solvent Matrix | Temp (°C) | Time (h) | Yield (%) | Observation |

| Trimethylsulfoxonium iodide | NaH | Anhydrous DMSO | 25 | 12 | 88 | Clean conversion, minimal byproducts. |

| Trimethylsulfoxonium iodide | KOtBu | THF | 65 | 24 | 62 | Sluggish reaction due to solvent polarity. |

| Trimethylsulfonium iodide | NaH | Anhydrous DMSO | 25 | 12 | 45 | High reactivity led to oxetane formation. |

| Trimethylsulfoxonium iodide | NaOH (aq) | DCM / | 25 | 48 | 55 | Biphasic system hindered ylide attack. |

Protocol 2: Corey-Chaykovsky Epoxidation & Ring Opening

Part A: Epoxidation

-

Ylide Generation: In a flame-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMSO (0.3 M). Portion-wise, add Trimethylsulfoxonium iodide (1.2 equiv) at room temperature.

-

Self-Validating Step: Stir the mixture until hydrogen gas evolution completely ceases (approx. 30–45 minutes). Validation Check: The cessation of bubbling and the formation of a clear, slightly yellow solution confirms the quantitative generation of the dimethylsulfoxonium methylide. Do not proceed until this is observed.

-

Ketone Addition: Add a solution of 2-Chloro-4-fluorophenyl cyclohexyl ketone (1.0 equiv) in a minimal amount of DMSO dropwise. Stir at 25 °C for 12 hours.

-

Workup: Quench carefully with ice water. Extract with Methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water to remove DMSO, dry over

, and concentrate to yield the oxirane intermediate.

Part B: Triazole Ring Opening

-

Nucleophile Activation: In a separate flask, dissolve 1H-1,2,4-triazole (2.0 equiv) and Potassium carbonate (

, 2.0 equiv) in anhydrous DMF. Stir at 80 °C for 30 minutes. -

Ring Opening: Add the crude oxirane intermediate from Part A to the mixture. Elevate the temperature to 110 °C and stir for 16 hours. Causality: The elevated temperature is required because the nucleophilic attack occurs at the less hindered methylene carbon of the epoxide, but the adjacent bulky cyclohexyl and aryl groups still exert significant steric drag.

-

Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Wash with brine, dry, and purify via recrystallization or chromatography to yield the final tertiary alcohol API.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

- Zaveri, N. T., et al. (2021). Substituted cyclohexyl compounds as nop inhibitors. U.S. Patent Application Publication No. US20210340127A1.

-

BindingDB. (n.d.). Affinity Data for Cyclohexyl-Aryl Ligands (Targeting Cannabinoid/NOP receptors). Binding Database. URL:[Link]

Preparation of tertiary alcohols from aryl cyclohexyl ketones

Application Note: High-Fidelity Synthesis of Tertiary Alcohols from Aryl Cyclohexyl Ketones via Organocerium Chemistry

Executive Summary

The synthesis of tertiary alcohols from aryl cyclohexyl ketones represents a classic challenge in medicinal chemistry. These substrates possess significant steric bulk and enolizable

This Application Note details the Imamoto Organocerium Protocol , a field-proven methodology that suppresses basicity while enhancing nucleophilicity. By transmetallating organolithium or Grignard reagents with anhydrous cerium(III) chloride (

Mechanistic Insight & Challenge Analysis

To optimize this reaction, one must understand the failure modes of the standard approach. When a nucleophile (

-

Steric Wall: The cyclohexyl ring and the aryl group create a "steric wall," impeding the trajectory of the nucleophile toward the carbonyl carbon (Burgi-Dunitz angle).

-

Basicity vs. Nucleophilicity: Standard organometallics are strong bases. Due to the steric hindrance, the kinetic barrier for nucleophilic attack is raised. Consequently, the reagent preferentially abstracts an accessible

-proton from the cyclohexyl ring (Enolization), leading to the recovery of starting material upon workup.

The Organocerium Solution:

Anhydrous

Pathway Visualization

Figure 1: Mechanistic divergence between standard organometallic addition and the organocerium approach. The Cerium reagent shifts the pathway from enolization to addition.

Experimental Protocol: The Imamoto Method

Safety Warning: This protocol involves the preparation of anhydrous metal salts and the use of pyrophoric reagents. All operations must be conducted in a flame-dried Schlenk line or glovebox under Argon.

Critical Reagent Preparation: Anhydrous

Note: Commercial "anhydrous"

Equipment:

-

Schlenk flask (100 mL)

-

High-vacuum pump (<0.5 mmHg)

-

Oil bath with temperature control

Protocol:

-

Place

(powdered) into the Schlenk flask. -

Apply high vacuum.

-

Stepwise Heating (Crucial):

-

Heat to 90°C for 1 hour (removes bulk water).

-

Increase to 120°C for 1 hour.

-

Increase to 140–150°C for 2 hours.

-

Observation: The solid should remain a white powder. If it turns yellow/brown, hydrolysis to

has occurred (discard).

-

-

Cool to room temperature under Argon.

-

While stirring vigorously, add dry THF (approx. 5 mL per mmol of Ce) to form a milky white suspension.

-

Stir the suspension overnight (or at least 2 hours) at room temperature to ensure "activation" (formation of the THF solvate).

Reaction Workflow

Stoichiometry:

-

Ketone: 1.0 equiv

- : 1.5 equiv

-

Organolithium/Grignard (R-M): 1.5 equiv

Step-by-Step Procedure:

-

Transmetallation: Cool the

/THF suspension to -78°C (dry ice/acetone bath). -

Add the organolithium (R-Li) or Grignard (R-MgX) reagent dropwise via syringe.

-

Note: The suspension may change color (often yellow or orange) depending on the R-group.

-

-

Stir at -78°C for 30 minutes to generate the organocerium species.

-

Addition: Dissolve the aryl cyclohexyl ketone in a minimum amount of dry THF. Add this solution dropwise to the organocerium mixture at -78°C.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2–3 hours. (Unlike simple R-Li additions, organocerium reactions often require higher temperatures to overcome the activation barrier, but 0°C is usually sufficient).

-

Quench: Quench the reaction with dilute aqueous HCl (10%) or saturated

. -

Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

Workflow Diagram

Figure 2: Operational workflow for the Imamoto Organocerium protocol.

Data & Troubleshooting Guide

Comparative Performance

The following table illustrates the expected yield improvements when switching from standard conditions to the organocerium protocol for hindered ketones.

| Substrate | Reagent | Conditions | Yield (Standard) | Yield (Ce-Modified) |

| Ph-CO-Cyclohexyl | n-BuLi | THF, -78°C | 33% (61% recovered SM) | 98% |

| Ph-CO-Cyclohexyl | MeLi | THF, -78°C | 45% | 92% |

| Ph-CO-tBu | PhMgBr | THF, Reflux | 5% | >90% (using Ce) |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield / Recovered Ketone | Incomplete drying of | Ensure gradual heating to 150°C under high vacuum. Solid must be white, not yellow. |

| Incomplete Conversion | "Caking" of | Use a magnetic stir bar with high torque or mechanical stirring. Ensure overnight stirring in THF before adding R-M. |

| Impurity Profile (Reduction) | Keep temperature lower (-78°C to -20°C). If using Grignard, switch to R-Li + Ce if possible. | |

| Gelling/Clumping | Polymerization of THF or complex formation. | Dilute the reaction mixture. Ensure THF is peroxide-free and freshly distilled/dried. |

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1][2] Journal of the American Chemical Society, 111(12), 4392–4398. (1989). Link

-

Imamoto, T., Sugiura, Y., & Takiyama, N. "Organocerium reagents.[1][2] Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 25(38), 4233-4236. (1984). Link

-

Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride." Organic Syntheses, Coll. Vol. 9, p.87 (1998). Link

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-Chloro-4-fluorophenyl Cyclohexyl Ketone

Executive Summary & Route Selection

The synthesis of 2-Chloro-4-fluorophenyl cyclohexyl ketone presents a classic challenge in regioselectivity and nucleophilic addition control. High-yield synthesis requires navigating the directing effects of the halogenated aromatic ring or preventing over-addition in organometallic pathways.

We recommend two primary routes. Route A (Friedel-Crafts) is preferred for scalability and cost, provided regioisomers can be managed. Route B (Grignard-Nitrile) is the "High-Fidelity" alternative if isomer separation proves difficult or if HPLC purity requirements are strict (>99.5%).

Comparison of Synthetic Strategies

| Feature | Route A: Friedel-Crafts Acylation | Route B: Grignard Addition to Nitrile |

| Key Reagents | 1-Chloro-3-fluorobenzene + Cyclohexanecarbonyl chloride | 2-Chloro-4-fluorobenzonitrile + Cyclohexylmagnesium bromide |

| Primary Challenge | Regioselectivity: Controlling acylation at the 4-position (para to F) vs. 6-position. | Stability: Preventing "Wurtz" coupling and ensuring complete imine hydrolysis. |

| Typical Yield | 60–75% (after isolation) | 80–90% |

| Cost Profile | Low (Commodity starting materials) | Moderate (Nitrile is more expensive) |

| Scalability | High (Industrial standard) | Moderate (Exothermic Grignard formation) |

Detailed Experimental Protocols

Route A: Optimized Friedel-Crafts Acylation (Recommended for Scale)

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Rationale: Fluorine is a strong ortho/para director; Chlorine is a weak ortho/para director. In 1-chloro-3-fluorobenzene, the position para to Fluorine (and ortho to Chlorine) is the most activated site, yielding the desired 2-chloro-4-fluorophenyl core.

Protocol:

-

Catalyst Activation: In a flame-dried 3-neck flask under

, suspend anhydrous -

Acylium Formation: Cool to 0°C. Add Cyclohexanecarbonyl chloride (1.05 eq) dropwise. Stir for 30 min to form the acylium complex.

-

Substrate Addition: Add 1-Chloro-3-fluorobenzene (1.0 eq) dropwise at 0–5°C. Note: Adding substrate last prevents side reactions driven by high local substrate concentration.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is slow by TLC/HPLC after 2h, heat to reflux (40°C for DCM, 80°C for DCE) for 1–2 hours.

-

Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Caution: Exothermic.

-

Workup: Extract with DCM. Wash organic layer with 1M NaOH (to remove carboxylic acid byproducts), then Brine. Dry over

.[2]

Route B: Grignard Addition to Nitrile (Recommended for Purity)

Mechanism: Nucleophilic addition to nitrile

Protocol:

-

Grignard Preparation: Prepare Cyclohexylmagnesium bromide (1.2 eq) in anhydrous THF/Ether from cyclohexyl bromide and Mg turnings (initiate with

). -

Addition: Cool the Grignard solution to 0°C. Add a solution of 2-Chloro-4-fluorobenzonitrile (1.0 eq) in THF dropwise.

-

Imine Formation: Stir at RT for 4–6 hours. The solution usually turns dark/turbid as the magnesium imine salt precipitates.

-

Hydrolysis (The Yield Killer): Cool to 0°C. Add 6M HCl carefully. Reflux the biphasic mixture for 2–4 hours. Note: Mild acid wash is insufficient to hydrolyze the sterically hindered imine; heat is required.

-

Isolation: Cool, extract with Ethyl Acetate. The ketone remains in the organic layer.

Troubleshooting & FAQs

General Yield Issues

Q: My yield is consistently low (<40%) in the Friedel-Crafts reaction.

-

Moisture Contamination:

is extremely hygroscopic. If it has turned "clumpy" or gray/white sticky, it is deactivated. Use fresh, free-flowing yellow/gray powder. -

Stoichiometry: The product ketone complexes with

in a 1:1 ratio. You must use at least 1.1 to 1.2 equivalents of

Q: I see a significant impurity spot just below the product on TLC (Friedel-Crafts).

-

Regioisomer: This is likely the 4-chloro-2-fluorophenyl isomer (acylation para to Chlorine).

-

Fix: Ensure the reaction temperature is kept low (0°C) during addition. Higher temperatures decrease selectivity. If the isomer persists, switch to Route B or recrystallize from Hexane/Ethanol (the target isomer is usually more symmetric and crystallizes better).

Grignard Specifics[1][3][4][5][6][7]

Q: I isolated the product, but the IR shows a peak at 1650 cm⁻¹ (C=N) and weak Carbonyl.

-

Incomplete Hydrolysis: You isolated the imine intermediate.

-

Fix: Return the crude material to the flask, add 6M HCl or 30%

, and reflux for 3 hours. The imine is stable due to the steric bulk of the cyclohexyl group and the ortho-chloro substituent.

Q: Formation of tertiary alcohol impurities.

-

Over-addition: This is rare with nitriles but common if you used an Acid Chloride starting material with Grignard.

-

Fix: Ensure you are using the Nitrile (Route B) or the Weinreb Amide intermediate. Do not react Grignard reagents directly with Acid Chlorides unless using specific copper catalysts (

) at -78°C.

Visualizing the Chemistry

Reaction Pathways[1][8][9][10][11]

Caption: Comparison of Friedel-Crafts (Top) and Grignard-Nitrile (Bottom) synthetic routes.

Troubleshooting Logic Tree

Caption: Step-by-step diagnostic flow for resolving common yield and purity issues.

References

-

Friedel-Crafts Acylation Methodology

-

Grignard Addition to Nitriles

-

Weinreb Amide Alternative

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.1981 , 22, 3815. (Method for avoiding over-addition).[1]

-

-

Relevant Patent Literature

-

Grohe, K. "Process for the preparation of 1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids." US Patent 4,620,007. (Describes similar fluorophenyl ketone intermediates).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

Minimizing side reactions in Friedel-Crafts acylation of fluorobenzenes

Welcome to the technical support center for the Friedel-Crafts acylation of fluorobenzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, enabling you to minimize side reactions and optimize your product yield and purity. Here, we will delve into the causality behind common experimental challenges and provide field-proven insights and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted acyl fluorobenzene. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. However, due to steric hindrance, acylation overwhelmingly favors the para position.[1]

Q2: What are the most common side products I should be aware of?

The most prevalent side product is the ortho-substituted acyl fluorobenzene.[1] Although the fluorine atom directs to this position, the bulky nature of the acylium ion intermediate often hinders reaction at the site adjacent to the fluorine.[1] Under certain conditions, diacylation products can also form, though this is less common because the first acyl group deactivates the aromatic ring to further electrophilic substitution.[1]

Q3: Why is the para product so strongly favored over the ortho product?

While fluorine's electronic effects activate both the ortho and para positions for electrophilic attack, the steric bulk of the incoming acylium ion plays a decisive role.[1] The para position is sterically less encumbered, allowing for a more favorable approach of the electrophile compared to the sterically crowded ortho position, which is adjacent to the fluorine atom.[1] Fluorine's strong negative inductive effect also deactivates the nearby ortho position more significantly than the distant para position.[2]

Q4: Is polyacylation a significant concern with fluorobenzene?

Polyacylation is a potential side reaction, but it is generally less of a concern compared to Friedel-Crafts alkylation.[1][3] The introduction of the first acyl group, which is an electron-withdrawing group, deactivates the fluorobenzene ring, making a subsequent acylation reaction significantly less favorable.[1][4]

Q5: My reaction is not working. What are some initial checks I should perform?

The most common culprits for a failed Friedel-Crafts acylation are related to reagent and reaction conditions. Ensure that all your reagents and solvents are of high purity and, most importantly, anhydrous.[5] Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5] It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a systematic approach to troubleshooting common issues encountered during the Friedel-Crafts acylation of fluorobenzenes.

Issue 1: Low Yield of the Desired para-Product and Significant Formation of the ortho-Isomer

A low para:ortho ratio is a common challenge that can often be addressed by carefully controlling the reaction parameters.

Causality:

-